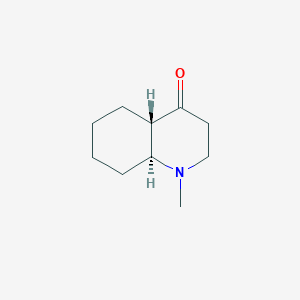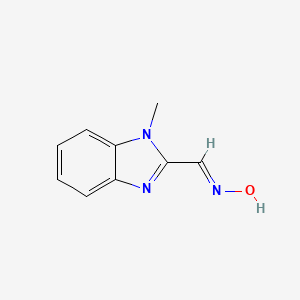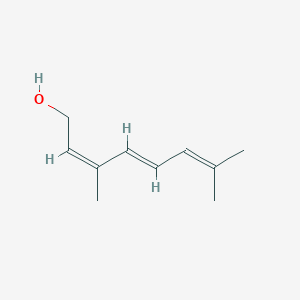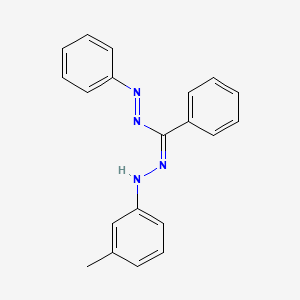
m-Tolyltetrazolium Red Formazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-1-(m-tolyl)formazan: is a synthetic organic compound characterized by its vibrant color and complex structure. It belongs to the formazan family, which are known for their chromogenic properties. The molecular formula of this compound is C20H18N4, and it has a molecular weight of 314.39 g/mol . Formazans are widely used in various biochemical assays due to their ability to form colored complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of diazonium salts with aldehyde hydrazones. The process can be summarized as follows:
Formation of Diazonium Salt: An aromatic amine is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aldehyde hydrazone under controlled conditions to form the formazan compound.
Industrial Production Methods: Industrial production of 3,5-Diphenyl-1-(m-tolyl)formazan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazonium Salt Formation: Using industrial-grade reagents and equipment.
Efficient Coupling Reaction: Ensuring complete reaction and minimal by-products through controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: Conversion to tetrazolium salts.
Reduction: Formation of colorless compounds.
Substitution: Reactions with nucleophiles at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Tetrazolium salts.
Reduction Products: Colorless hydrazines.
Substitution Products: Various substituted formazans.
Scientific Research Applications
3,5-Diphenyl-1-(m-tolyl)formazan has diverse applications in scientific research:
Chemistry: Used as a chromogenic reagent in analytical chemistry for detecting and quantifying various analytes.
Medicine: Investigated for its potential in diagnostic assays and as a marker for cellular metabolic activity.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its reduction by cellular dehydrogenases and reductases. The compound is reduced to form colored formazan crystals, which can be quantified spectrophotometrically. This reduction process is crucial in assays like the MTT assay, where the intensity of the color formed correlates with the number of viable cells .
Comparison with Similar Compounds
- 1,5-Diphenylformazan
- 3,5-Diphenyl-1-(p-tolyl)formazan
- 3,5-Diphenyl-1-(o-tolyl)formazan
Comparison: 3,5-Diphenyl-1-(m-tolyl)formazan is unique due to its specific substitution pattern on the phenyl rings, which influences its chromogenic properties and reactivity. Compared to other formazans, it exhibits distinct colorimetric responses and stability under various conditions .
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20- |
InChI Key |
TXSUIVPRHHQNTM-UKMVXUQGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(/C2=CC=CC=C2)\N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



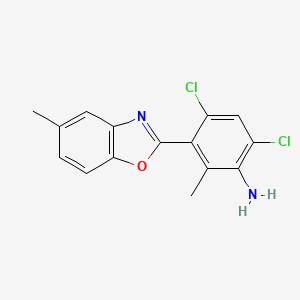

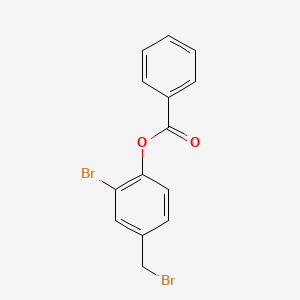

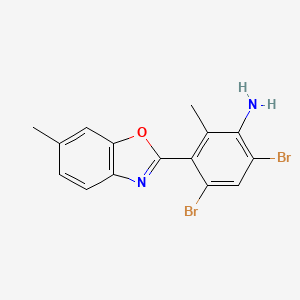
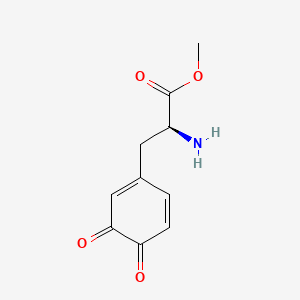
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
